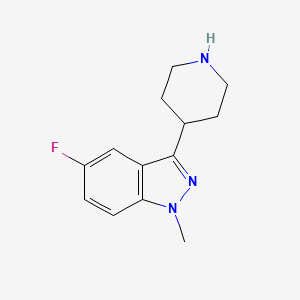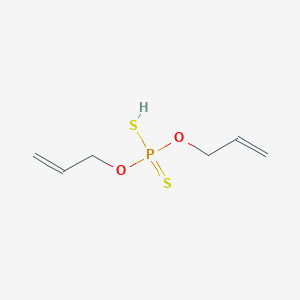
O,O-Diallyl dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diallyl dithiophosphate is an organophosphorus compound characterized by the presence of two allyl groups attached to a dithiophosphate moiety. This compound is part of the broader class of dithiophosphates, which are known for their diverse applications in various fields, including agriculture, industry, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diallyl dithiophosphate typically involves the reaction of diallyl phosphite with sulfur in the presence of a base. The reaction proceeds as follows:
(RO)2P(O)H+S→(RO)2P(S)H
where R represents the allyl group. The reaction is usually carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: O,O-Diallyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(diallyl dithiophosphate).
Substitution: It can react with alkyl halides to form S-alkylated products.
Condensation: Reaction with thiols can lead to the formation of thiophosphates.
Common Reagents and Conditions:
Oxidation: Iodine or other oxidizing agents.
Substitution: Alkyl halides in the presence of a base.
Condensation: Thiols in the presence of a catalyst.
Major Products:
Oxidation: Bis(diallyl dithiophosphate).
Substitution: S-alkylated dithiophosphates.
Condensation: Thiophosphates.
Scientific Research Applications
O,O-Diallyl dithiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of O,O-Diallyl dithiophosphate involves its ability to decompose peroxides and trap free radicals. This antioxidant activity is primarily due to the presence of sulfur atoms, which can donate electrons to neutralize reactive oxygen species. Additionally, the compound can chelate metal ions, preventing metal-catalyzed oxidation reactions .
Comparison with Similar Compounds
- O,O-Diethyl dithiophosphate
- O,O-Dimethyl dithiophosphate
- O,O-Diisopropyl dithiophosphate
Comparison: O,O-Diallyl dithiophosphate is unique due to the presence of allyl groups, which confer distinct reactivity and stability compared to other dithiophosphates. The allyl groups enhance the compound’s ability to participate in polymerization reactions and improve its solubility in organic solvents .
Properties
CAS No. |
5851-14-9 |
|---|---|
Molecular Formula |
C6H11O2PS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
bis(prop-2-enoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11O2PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-4H,1-2,5-6H2,(H,10,11) |
InChI Key |
XRKNYQUGESYECV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOP(=S)(OCC=C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
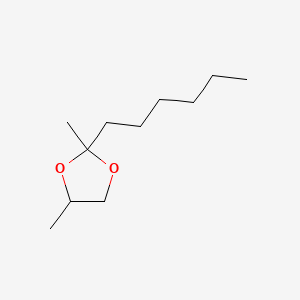
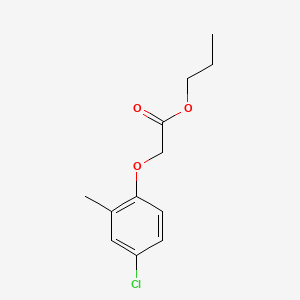
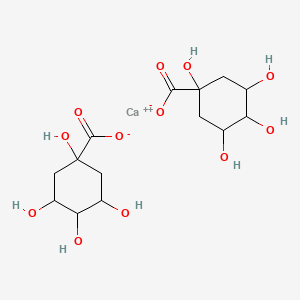


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
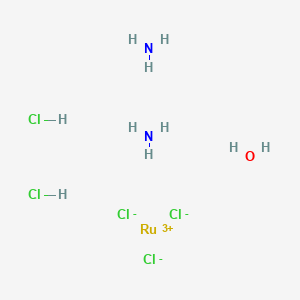
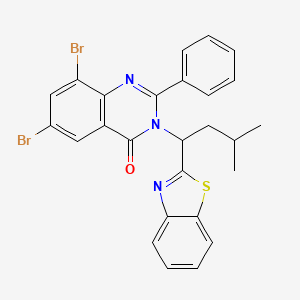

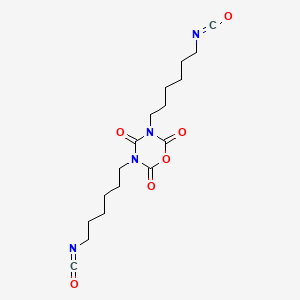
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
